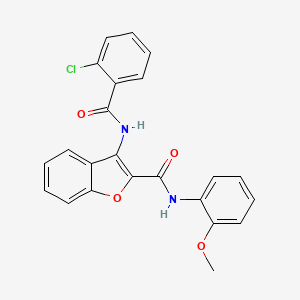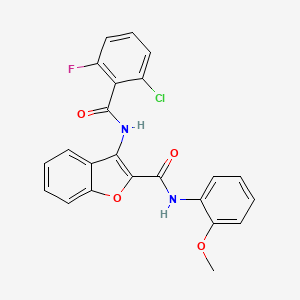
3-(2,5-dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Dichlorobenzamido)-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide, or DCM-BFC, is a synthetic compound with a wide range of applications in scientific research. DCM-BFC is a member of the benzamidine family of compounds, which are commonly used in organic and medicinal chemistry. DCM-BFC has been extensively studied for its biochemical and physiological effects, its potential to facilitate laboratory experiments, and its various applications in scientific research.
Mecanismo De Acción
DCM-BFC acts as an inhibitor of various enzymes, including proteases and phosphatases. DCM-BFC binds to the active site of the enzyme, blocking its ability to catalyze reactions. This inhibition of enzyme activity leads to the inhibition of various biochemical processes, such as the breakdown of proteins and the regulation of metabolic pathways.
Biochemical and Physiological Effects
DCM-BFC has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, DCM-BFC has been shown to inhibit the activity of various enzymes, including proteases, phosphatases, and kinases. In addition, DCM-BFC has been shown to inhibit the activity of various hormones and neurotransmitters, such as epinephrine and dopamine. DCM-BFC has also been shown to have anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DCM-BFC is a useful compound for laboratory experiments due to its ability to inhibit the activity of various enzymes. This inhibition can be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. However, DCM-BFC has certain limitations, such as its tendency to form complexes with other molecules, which can interfere with its ability to bind to the active site of enzymes.
Direcciones Futuras
The potential future directions for DCM-BFC are numerous. DCM-BFC could be used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters. In addition, DCM-BFC could be used to develop new drugs for the treatment of various diseases, such as cancer and Alzheimer’s disease. DCM-BFC could also be used to develop new methods for the synthesis of various compounds, such as peptides and nucleotides. Finally, DCM-BFC could be used to study the effects of various environmental toxins on the body.
Métodos De Síntesis
DCM-BFC can be synthesized in a three-step process. The first step involves the reaction of 2,5-dichlorobenzoyl chloride and 4-methoxyphenylmagnesium bromide in the presence of a base, such as sodium carbonate. This reaction produces a benzamidine intermediate, which is then reacted with benzofuran-2-carboxylic acid in the presence of a suitable catalyst, such as p-toluenesulfonic acid. The final product is DCM-BFC.
Aplicaciones Científicas De Investigación
DCM-BFC has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and drug design. DCM-BFC has also been used to study the effects of various drugs on the body, as well as to study the effects of various hormones and neurotransmitters.
Propiedades
IUPAC Name |
3-[(2,5-dichlorobenzoyl)amino]-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16Cl2N2O4/c1-30-15-9-7-14(8-10-15)26-23(29)21-20(16-4-2-3-5-19(16)31-21)27-22(28)17-12-13(24)6-11-18(17)25/h2-12H,1H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTSQHWYGBWYCSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[1,1'-biphenyl]-4-amido}-N-phenyl-1-benzofuran-2-carboxamide](/img/structure/B6489790.png)
![N-(4-chlorophenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489806.png)


![N-(2,3-dimethylphenyl)-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B6489819.png)

![3-[2-(4-methoxyphenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489845.png)
![3-{[1,1'-biphenyl]-4-amido}-N-(3-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489848.png)
![N-(3-methoxyphenyl)-3-[(2Z)-3-(3,4,5-trimethoxyphenyl)prop-2-enamido]-1-benzofuran-2-carboxamide](/img/structure/B6489851.png)

![3-{[1,1'-biphenyl]-4-amido}-N-(4-methoxyphenyl)-1-benzofuran-2-carboxamide](/img/structure/B6489865.png)
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B6489867.png)

